molecular formula C12H14N4O B11445798 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11445798
M. Wt: 230.27 g/mol
InChI Key: WIMKJNFMQDTASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 3,5-dimethylaniline with a triazine derivative under controlled conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazine
  • 6-Methyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazine

Uniqueness

What sets 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(3,5-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H14N4O/c1-7-4-8(2)6-10(5-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17)

InChI Key

WIMKJNFMQDTASP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN=C(C(=O)N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.